molecular formula C21H23N3O3S2 B11227289 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide

Cat. No.: B11227289
M. Wt: 429.6 g/mol
InChI Key: ZELZXEVEZCWFFS-UHFFFAOYSA-N
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Description

2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core substituted with a dimethylsulfamoyl group and a sulfanyl group, linked to an acetamide moiety. Its unique structure suggests potential utility in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group can be introduced through a sulfonation reaction using dimethylsulfamoyl chloride in the presence of a base such as pyridine.

    Attachment of the Sulfanyl Group: The sulfanyl group can be attached via a nucleophilic substitution reaction, where a thiol reacts with a halogenated quinoline derivative.

    Formation of the Acetamide Moiety: The final step involves the acylation of the sulfanyl-quinoline intermediate with 4-methylphenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinoline ring or the sulfonamide group, potentially leading to the formation of dihydroquinoline derivatives or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety or the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives or amines.

    Substitution: Various substituted quinoline or acetamide derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials or catalysts.

Biology

In biological research, the compound’s structure suggests potential as a pharmacophore for drug development. Its quinoline core is a common motif in many biologically active compounds, including antimalarials and anticancer agents.

Medicine

The compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research into its biological activity could lead to the development of new therapeutic agents.

Industry

In industry, the compound could be used in the synthesis of advanced materials, such as polymers or coatings, due to its potential for chemical modification and stability.

Mechanism of Action

The mechanism of action of 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline core could intercalate with DNA, inhibiting replication or transcription processes, while the sulfonamide group might interact with proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine or quinine, which also feature a quinoline core.

    Sulfonamides: Compounds such as sulfamethoxazole, which contain a sulfonamide group.

    Acetamides: Compounds like paracetamol, which feature an acetamide moiety.

Uniqueness

What sets 2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide apart is the combination of these functional groups in a single molecule

Properties

Molecular Formula

C21H23N3O3S2

Molecular Weight

429.6 g/mol

IUPAC Name

2-[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H23N3O3S2/c1-14-5-7-16(8-6-14)22-20(25)13-28-21-11-15(2)18-12-17(9-10-19(18)23-21)29(26,27)24(3)4/h5-12H,13H2,1-4H3,(H,22,25)

InChI Key

ZELZXEVEZCWFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N(C)C)C(=C2)C

Origin of Product

United States

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